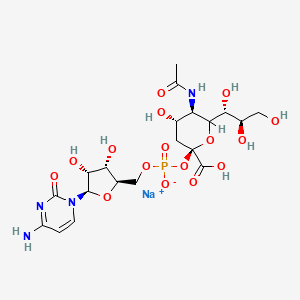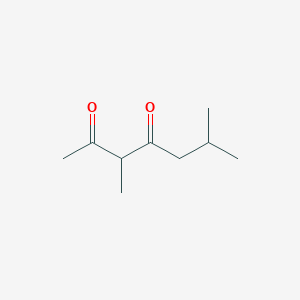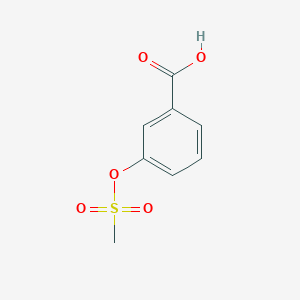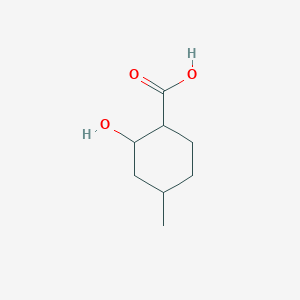![molecular formula C9H8N4O2 B8659352 2-[3-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8659352.png)
2-[3-(tetrazol-1-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(tetrazol-1-yl)phenyl]acetic acid: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a phenylacetic acid moiety. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(tetrazol-1-yl)phenyl]acetic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 3-(cyanomethyl)benzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole-N-oxides, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-[3-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its tetrazole ring can participate in click chemistry reactions, making it valuable for constructing diverse chemical libraries .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor agonists. They can also serve as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents .
Medicine: In medicine, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer activities. The tetrazole ring’s ability to mimic the carboxylate group in biological systems makes it a promising scaffold for drug development .
Industry: In the industrial sector, tetrazole derivatives are used as corrosion inhibitors, stabilizers for explosives, and precursors for advanced materials. Their unique chemical properties make them suitable for various applications in materials science and engineering .
Wirkmechanismus
The mechanism of action of 2-[3-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
5-Phenyltetrazole: Similar in structure but lacks the acetic acid moiety.
1H-Tetrazole: The parent compound of the tetrazole family, without any substituents.
Tetrazole-N-oxides: Oxidized derivatives of tetrazoles with different chemical properties.
Uniqueness: 2-[3-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both the tetrazole ring and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H8N4O2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
2-[3-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)5-7-2-1-3-8(4-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) |
InChI-Schlüssel |
DZESTEHNNXVLPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)



![1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane](/img/structure/B8659298.png)
![3-Cyclopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8659311.png)
![5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)

![tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate](/img/structure/B8659319.png)





